N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide
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Overview
Description
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound that features a combination of a thiophene ring, a piperidine ring, and a naphthalene sulfonamide group
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals , indicating a wide range of potential targets.
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions can lead to the formation of various piperidine derivatives and affect multiple biochemical pathways.
Result of Action
Piperidine derivatives are known to have a wide range of biological and pharmacological activities . The specific effects of this compound would require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene and piperidine intermediates. The thiophene ring can be synthesized through the Paal-Knorr synthesis, while the piperidine ring can be prepared via the hydrogenation of pyridine. The final step involves the sulfonation of naphthalene followed by the coupling of the thiophene and piperidine intermediates under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted sulfonamides .
Scientific Research Applications
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide
- N-((1-(furan-3-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide
- N-((1-(pyridin-3-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide
Uniqueness
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is unique due to the presence of the thiophene ring, which imparts specific electronic properties and reactivity. This makes it distinct from similar compounds that contain different heterocyclic rings .
Properties
IUPAC Name |
N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S2/c24-27(25,21-7-3-5-19-4-1-2-6-20(19)21)22-14-17-8-11-23(12-9-17)15-18-10-13-26-16-18/h1-7,10,13,16-17,22H,8-9,11-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFACCKHRUNDGCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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